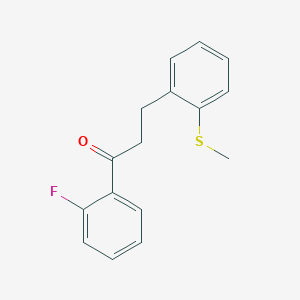

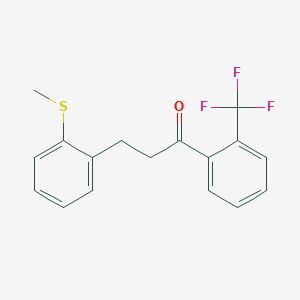

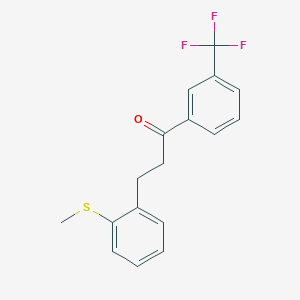

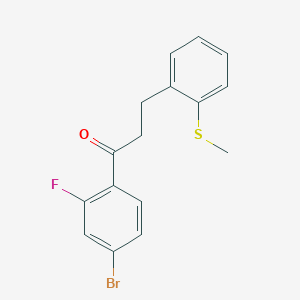

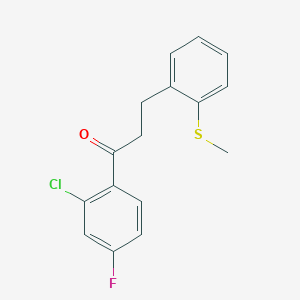

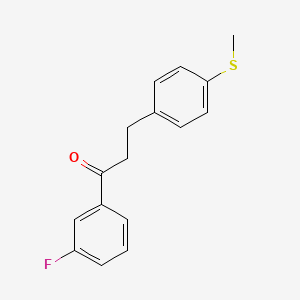

2'-Fluoro-3-(3-fluorophenyl)propiophenone

Descripción general

Descripción

The compound "2'-Fluoro-3-(3-fluorophenyl)propiophenone" is a fluorinated organic molecule that is of interest due to its potential applications in the synthesis of various fluorine-containing fine organic chemical products. The presence of fluorine atoms in the molecular structure can significantly alter the physical and chemical properties of the compound, making it a valuable target for research in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. One such study describes the synthesis of various fluorine-bearing heterocyclic compounds using 2-fluoroacrylic building blocks, which demonstrates the versatility of fluorinated precursors in organic synthesis . Another study reports the synthesis of "2'-Fluoropripiophenone" with a high yield and purity, indicating the feasibility of synthesizing such compounds from precursors like o-tolidine . These studies highlight the potential methods that could be adapted for the synthesis of "2'-Fluoro-3-(3-fluorophenyl)propiophenone."

Molecular Structure Analysis

Crystallographic studies have been conducted on related fluorinated compounds, providing insights into the molecular structure and intermolecular interactions. For instance, a study on the crystal structure of a fluorinated alcohol reveals the importance of intermolecular hydrogen bonding in stabilizing the crystal lattice . Although not directly related to "2'-Fluoro-3-(3-fluorophenyl)propiophenone," these findings suggest that similar structural analyses could be applied to understand the molecular geometry and interactions of the compound .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a subject of interest due to the unique properties imparted by the fluorine atoms. A study on the organotin esterification of a fluorinated propenoic acid derivative shows the synthesis and characterization of several organotin esters, which could provide a basis for understanding the reactivity of "2'-Fluoro-3-(3-fluorophenyl)propiophenone" in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the study on the crystal structure of a fluorinated alcohol discusses the formation of strong intermolecular hydrogen bonds and predicts applications in fluoro-containing materials . Similarly, the organotin esters of a fluorinated propenoic acid derivative were screened for bactericidal, fungicidal activities, and cytotoxicity, indicating the potential biological activities of fluorinated compounds . These studies provide a framework for analyzing the physical and chemical properties of "2'-Fluoro-3-(3-fluorophenyl)propiophenone," including its potential applications and biological activities.

Aplicaciones Científicas De Investigación

Photoalignment of Nematic Liquid Crystals : A study by Hegde et al. (2013) reported the use of fluoro-substituted prop-2-enoates, which include compounds structurally similar to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, in promoting excellent photoalignment of nematic liquid crystals. This research is significant for the development of liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthesis of Fluorinated Heterocyclic Compounds : Shi, Wang, and Schlosser (1996) utilized the ester of 2-fluoro-3-methoxyacrylic acid, which is structurally related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, for the efficient synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This process demonstrates the versatility of fluorinated compounds in synthetic chemistry (Shi, Wang, & Schlosser, 1996).

Development of Polymers : Hyun et al. (1988) investigated the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol, a compound related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, for the production of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene]. This study contributes to the development of new polymer materials with potential applications in various industries (Hyun, Nishide, Tsuchida, & Yamada, 1988).

Application in High-Performance Polymers : Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer derived from 3-fluorophenol, a compound similar to 2'-Fluoro-3-(3-fluorophenyl)propiophenone. This monomer and its polymers have potential applications as materials for optical waveguides due to their excellent thermal properties and good solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).

Use in Medicinal Chemistry : Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, structurally related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, were advanced into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

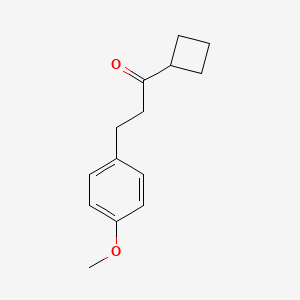

1-(2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXUJNNYNAITBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644539 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-35-6 | |

| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.